molecular formula C21H24N4OS B4053047 1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine

1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B4053047
M. Wt: 380.5 g/mol
InChI Key: HOEBAHXFYHEOJE-UHFFFAOYSA-N
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Description

1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.16708258 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Agents

Research into heterocyclic Schiff bases, including those with pyrimidine structures, has shown potential anticonvulsant properties. A study by Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity. Several compounds demonstrated significant seizure protection, highlighting the therapeutic potential of such structures in epilepsy treatment (Pandey & Srivastava, 2011).

Antiproliferative Activity

Another study focused on the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound showing marked inhibition against various cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer. This research highlights the potential of pyrimidine derivatives in cancer therapy through their antiproliferative activities (Huang et al., 2020).

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds demonstrating significant activity provide insights into the development of new therapeutic agents targeting inflammation and pain management (Sondhi et al., 2009).

Antimicrobial Agents

The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents indicates the broad-spectrum potential of these compounds. Many have shown good antibacterial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid, suggesting their utility in combating microbial infections (Hossan et al., 2012).

Anticorrosive Agents

Research into Schiff base derivatives of vanillin has revealed their efficacy as anticorrosive agents for metals in acidic conditions. These findings are important for the chemical industry, offering solutions to metal corrosion through the application of heterocyclic compounds (Satpati et al., 2020).

Properties

IUPAC Name

N-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-3-27-21-23-12-18(13-24-21)15-25(14-17-7-6-10-22-11-17)16-19-8-4-5-9-20(19)26-2/h4-13H,3,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEBAHXFYHEOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)CN(CC2=CN=CC=C2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine

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